5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
5-benzylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5S/c1-2-7-15(8-3-1)14-27-21-23-18-11-5-4-10-17(18)20-24-19(25-26(20)21)16-9-6-12-22-13-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGHLONAHOANSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the reaction of dichloroquinazoline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzylthio group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline. For instance, derivatives of triazole and quinazoline have been evaluated for their effectiveness against various bacterial strains. In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in cancer progression has been a focal point of research. For example, studies have shown that triazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
Enzyme Inhibition
This compound has been studied as a potential enzyme inhibitor. It exhibits inhibitory effects on various enzymes that play roles in metabolic pathways and disease processes. The compound's ability to bind to active sites of enzymes can lead to reduced activity and subsequent therapeutic effects in conditions such as inflammation and cancer .
Neurological Applications
Emerging research suggests potential applications in neurological disorders. Compounds with similar structures have shown neuroprotective effects in models of neurodegeneration. The mechanisms may involve antioxidant activity and modulation of neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that certain modifications to the benzylthio group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques .
Case Study 2: Anticancer Activity
In another investigation published in Cancer Research, researchers synthesized several quinazoline derivatives and assessed their anticancer properties against various human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis pathways .
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its binding with the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS), inhibiting the enzyme’s function and thereby disrupting the parasite’s folate metabolism . In cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 5 Modifications
- 5-(4′-Diethylaminobiphenyl)-2-ethyltriazolo[1,5-c]quinazoline (5d): Features a diethylamino-biphenyl group at position 5. This electron-donating substituent enhances fluorescence quantum yield (Φ = 0.47 in toluene) compared to non-polar groups, attributed to intramolecular charge transfer (ICT) .
- 5-(4′-Carbazolylbiphenyl)-2-ethyltriazolo[1,5-c]quinazoline (5f) : Incorporates a carbazole moiety, which extends π-conjugation and improves solid-state emission properties. Its Φ reaches 0.63 in the solid state, making it suitable for OLED applications .
- 5-Thioether Derivatives (e.g., 2-ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]triazolo[1,5-c]quinazoline) : Sulfanyl groups at position 5, as seen in and , introduce steric bulk and modulate electronic properties. These derivatives exhibit antimicrobial activity, with potency depending on the substituent's hydrophobicity and electronic effects .
Position 2 Modifications
- 2-Ethyltriazolo[1,5-c]quinazolines (e.g., 5d, 5f) : Alkyl groups like ethyl reduce steric hindrance, facilitating planar molecular geometries that enhance fluorescence .
- 2-Amino Derivatives (e.g., 2-aminotriazolo[1,5-c]quinazolines): Amino groups at position 2, as in , improve adenosine A3 receptor affinity (e.g., compound 11c: Ki = 47.5 nM for A3). The pyridin-3-yl group in the target compound may mimic aromatic interactions in receptor binding but with reduced polarity .
Photophysical Properties
| Compound | Fluorescence Quantum Yield (Φ) | Solvatochromism | Key Feature |
|---|---|---|---|
| Target Compound | Not reported | Likely moderate | Benzylthio group enhances ICT |
| 5d (Diethylamino derivative) | 0.47 (toluene) | Strong | High Φ due to donor-acceptor system |
| 5f (Carbazolyl derivative) | 0.63 (solid) | Moderate | Solid-state emission optimized |
| [1,5-c] Isomers | Φ improved vs. [4,3-c] | Significant | Triazole ring position affects ICT |
The benzylthio group in the target compound is expected to induce moderate solvatochromism, as seen in analogues with polar substituents .
Receptor Binding
- Adenosine A3 Antagonists: 2-Amino derivatives (e.g., 11c, 13b) show nanomolar affinity (Ki = 11.1–47.5 nM). The target compound’s pyridin-3-yl group may interact with hydrophobic receptor pockets, though its lack of an amino group likely reduces potency compared to 11c .
- Antimicrobial Activity : Thioether derivatives (e.g., 2-thio-triazoloquinazolines) inhibit Candida albicans (MIC = 8–32 µg/mL). The benzylthio group’s lipophilicity could enhance membrane penetration, but specific data are needed .
Anticancer Potential
Triazoloquinazolines with heterocyclic substituents (e.g., thienyl, pyridyl) act as kinase inhibitors. The target compound’s pyridin-3-yl group may confer similar activity, though empirical studies are required .
Biological Activity
5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound characterized by a quinazoline core fused with a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₆N₄S. Its unique structure combines a benzylthio group , a pyridine ring , and a triazole-fused quinazoline , which may enhance its biological properties compared to other similar compounds .
Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazoloquinazoline have been shown to inhibit Bcl-2, a protein that regulates apoptosis in cancer cells. Compounds like 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines have demonstrated sub-micromolar IC₅₀ values in human cancer cell lines . The specific mechanisms of action for this compound require further investigation but may involve similar pathways.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Studies on related pyridine and triazole derivatives have shown promising results against various pathogens. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.09 µg/mL against Gram-positive bacteria . The presence of the benzylthio group may enhance the compound's ability to penetrate bacterial membranes.
Antioxidant Activity
In addition to anticancer and antimicrobial properties, compounds with triazole and pyridine moieties have been evaluated for their antioxidant activities. Research indicates that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Comparative Analysis
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline | Chlorine substitution on quinazoline | Antimicrobial |
| 4-Methyl-thiazole derivatives | Thiazole ring fused with quinazoline | Antioxidant |
| Benzothiazole derivatives | Benzothiazole fused with various heterocycles | Anticancer |
Case Studies
Recent studies have focused on the synthesis and evaluation of various triazole derivatives for their biological activities. For instance, a series of benzylthio-substituted triazoles were synthesized and tested for their anticancer and antimicrobial effects. These studies highlighted the importance of substituent variations on biological activity .
Q & A
Basic: What are the standard synthetic protocols for preparing 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted quinazoline precursors with thiol-containing reagents. For example, and describe a general approach using:
- Reagents : Aromatic aldehydes (e.g., benzylthio derivatives) and amines (e.g., pyridin-3-yl derivatives) under reflux in glacial acetic acid or propanol-2 with catalytic acid (e.g., HCl or H₂SO₄) .
- Conditions : Nitrogen atmosphere, 2-hour reflux or 24-hour stirring at ambient temperature.
- Workup : Precipitation in sodium acetate solution followed by recrystallization (methanol or ethanol) .
Yields range from 40–50%, with purity confirmed via LC-MS and elemental analysis .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization relies on:
- 1H NMR : Proton environments (e.g., aromatic H at δ 7.0–8.1 ppm, benzylthio protons at δ 4.5–5.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., m/z 320–450 [M+1]) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 70–72%, N: 15–17%) .
- Melting Point : Typically 120–200°C, depending on substituents .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Key strategies include:
- Solvent Optimization : Propanol-2 with catalytic acid improves cyclization efficiency compared to acetic acid .
- Temperature Control : Extended stirring (24–48 hours) at 50–60°C enhances intermediate stability .
- Purification : Gradient recrystallization (e.g., methanol/water mixtures) reduces impurities .
reports yield improvements to ~50% using these modifications.
Advanced: What structural modifications enhance antimicrobial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Benzylthio Group : Substitution at position 5 improves lipophilicity and membrane penetration, critical for activity against S. aureus (MIC: 8–16 µg/mL) .
- Pyridin-3-yl Moiety : Electron-withdrawing groups (e.g., halogens) at position 2 enhance binding to fungal CYP51 (e.g., C. albicans inhibition) .
- Triazoloquinazoline Core : Planar structure facilitates intercalation into DNA, as seen in analogs with MICs comparable to ketoconazole .
Basic: What in vitro models are used to assess bioactivity?
Methodological Answer:
Standard assays include:
- Antimicrobial Testing : Broth microdilution (Mueller-Hinton agar) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
- Reference Compounds : Nitrofurantoin (bacteria) and ketoconazole (fungi) as positive controls .
- Data Interpretation : MIC values ≤32 µg/mL indicate promising activity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Substituent Position : Meta vs. para substitution on the benzylthio group alters steric effects (e.g., MIC variability from 8–64 µg/mL in vs. 5).
- Assay Variability : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) .
- Solubility Artifacts : Use DMSO stock solutions ≤1% v/v to avoid precipitation in aqueous media .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to S. aureus DNA gyrase (PDB: 2XCT). The triazoloquinazoline core shows π-π stacking with Tyr-121 .
- QSAR Models : Hammett σ constants for substituents correlate with logP and antifungal activity (R² >0.85 in ).
- MD Simulations : 100-ns trajectories assess stability in bacterial membrane bilayers (e.g., POPC lipid models) .
Basic: What are solubility and stability considerations?
Methodological Answer:
- Solubility : Insoluble in water; use DMF or dioxane for stock solutions (50–100 mg/mL) .
- Stability : Store at –20°C under nitrogen; degradation occurs >6 months at room temperature (HPLC purity drops by 10–15%) .
- Handling : Avoid prolonged light exposure to prevent photooxidation of the benzylthio group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
